

An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromo-3-hydroxypicolinate

Cat. No.: B580684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.^[1] This technical guide provides a summary of its known structural and chemical properties. However, it is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and data on its biological activity are not extensively available in the public domain. This document compiles the available information from various sources to serve as a foundational reference for researchers.

Chemical Structure and Properties

Methyl 5-bromo-3-hydroxypicolinate is a substituted picolinic acid ester. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester group at the 2-position.

Structure:

Table 1: General and Physicochemical Properties of **Methyl 5-bromo-3-hydroxypicolinate**

Property	Value	Source
CAS Number	1242320-57-5	[2]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1]
Physical Form	Solid	[2]
Purity	Typically ≥97%	
Storage Conditions	2-8°C, under inert gas	[1]

Note: Specific quantitative data for properties such as melting point, boiling point, and density are not readily available in published literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 5-bromo-3-hydroxypicolinate**, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not publicly available. The characterization of related pyridine derivatives is well-established in the scientific literature, and it is anticipated that this compound would exhibit spectral features consistent with its structure.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- ¹H NMR: Expected signals would include peaks corresponding to the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, hydroxyl, and methyl ester substituents.
- ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a brominated pyridine derivative.

Synthesis and Purification

Specific, detailed experimental protocols for the synthesis and purification of **Methyl 5-bromo-3-hydroxypicolinate** are not described in the available scientific literature. However, general synthetic strategies for substituted picolinates often involve multi-step sequences starting from commercially available pyridine derivatives. These can include halogenation, nitration, reduction, and esterification reactions.

A plausible, though unverified, synthetic approach could involve the bromination and hydroxylation of a suitable picolinic acid precursor, followed by esterification.

Hypothetical Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: A generalized, hypothetical workflow for the synthesis of **Methyl 5-bromo-3-hydroxypicolinate**.

Purification would likely involve standard techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of **Methyl 5-bromo-3-hydroxypicolinate** or its involvement in any specific signaling pathways. Its primary documented application is as a building block for the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.^[1] Substituted pyridine scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and enzyme inhibition.^{[7][8][9][10][11]} Therefore, derivatives of **Methyl 5-bromo-3-hydroxypicolinate** could potentially be explored for various therapeutic applications. The presence of the picolinate moiety suggests potential for metal chelation, a property utilized in some drug delivery systems.^{[12][13]}

Due to the absence of data on biological activity, no signaling pathway diagrams can be provided.

Safety Information

Based on available safety data sheets, **Methyl 5-bromo-3-hydroxypicolinate** is associated with the following hazards:

Table 2: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:^[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 5-bromo-3-hydroxypicolinate is a commercially available chemical intermediate with a defined structure. While its potential as a precursor for bioactive molecules is evident from the broader class of substituted pyridines, there is a notable lack of specific, in-depth technical data in the public domain. Further research is required to elucidate its detailed physicochemical properties, develop and publish standardized experimental protocols for its synthesis and analysis, and to explore its potential biological activities. This guide serves as a summary of the currently available information and highlights the existing data gaps for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-3-hydroxypicolinate [myskinrecipes.com]
- 2. Methyl 5-bromo-3-hydroxypicolinate | 1242320-57-5 [sigmaaldrich.com]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 9. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 13. Picolinate | C₆H₄NO₂- | CID 6920223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580684#methyl-5-bromo-3-hydroxypicolinate-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com